molecular formula C8H9N3S B12341899 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)-

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)-

Cat. No.: B12341899
M. Wt: 179.24 g/mol
InChI Key: UMWKTMHABMHNKD-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)-: is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the desired imidazole-thione structure. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or alkyl groups can be introduced under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: This compound has a similar imidazole-thione structure but with a methyl group instead of a pyridinyl group.

    2-Imidazolidinethione: Another related compound with a similar thione group but different ring structure.

Uniqueness

2H-Imidazole-2-thione, 1,3-dihydro-4-(4-pyridinyl)- is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and potential applications. The combination of these rings allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

4-pyridin-4-ylimidazolidine-2-thione

InChI

InChI=1S/C8H9N3S/c12-8-10-5-7(11-8)6-1-3-9-4-2-6/h1-4,7H,5H2,(H2,10,11,12)

InChI Key

UMWKTMHABMHNKD-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)N1)C2=CC=NC=C2

Origin of Product

United States

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